Quinazolin-4(3H)-one, 1,2-dihydro-3-(4-bromophenyl)-2-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenyl-ethenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The final step involves the addition of the phenyl-ethenyl group through a Heck reaction, which requires palladium catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL-QUINAZOLINONE: Lacks the phenyl-ethenyl group, resulting in different chemical and biological properties.
2-PHENYL-1-ETHENYL-QUINAZOLINONE: Lacks the bromophenyl group, affecting its reactivity and applications.
Uniqueness
3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both the bromophenyl and phenyl-ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C22H17BrN2O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2O/c23-17-11-13-18(14-12-17)25-21(15-10-16-6-2-1-3-7-16)24-20-9-5-4-8-19(20)22(25)26/h1-15,21,24H/b15-10+ |
InChI Key |
BDWQCZKQIKEZCV-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.